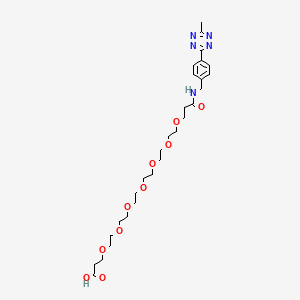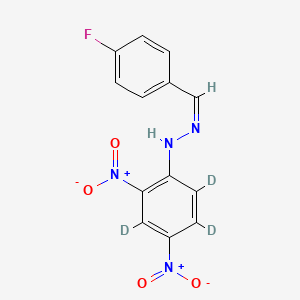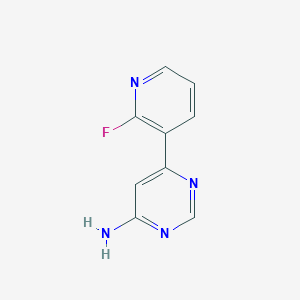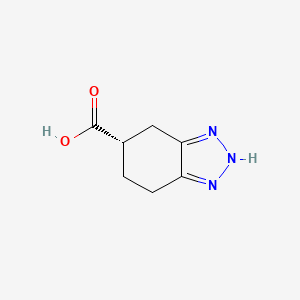
Methyltetrazine-amino-PEG7-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG7-CH2CH2COOH is a heterobifunctional polyethylene glycol linker containing a methyltetrazine group and a carboxylic acid group. This compound is widely used in bioorthogonal chemistry, particularly in the field of activity-based protein profiling. The methyltetrazine group is known for its ability to participate in inverse electron demand Diels-Alder reactions, making it a valuable tool for labeling and imaging applications in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-amino-PEG7-CH2CH2COOH typically involves the following steps:
Formation of Methyltetrazine Group: The methyltetrazine group is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of a tetrazine ring structure.
PEGylation: The methyltetrazine group is then conjugated to a polyethylene glycol chain (PEG7) through a series of coupling reactions. This step often involves the use of activating agents to facilitate the formation of the PEG linkage.
Introduction of Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyltetrazine-amino-PEG7-CH2CH2COOH undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling applications.
Amide Bond Formation: The carboxylic acid group can react with primary amines to form stable amide bonds, which is useful in conjugation chemistry.
Common Reagents and Conditions:
Inverse Electron Demand Diels-Alder Reactions: Typically performed in aqueous or organic solvents at room temperature. Common reagents include trans-cyclooctene derivatives.
Amide Bond Formation: Requires the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Major Products:
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG7-CH2CH2COOH has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in activity-based protein profiling to study enzyme activities in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Applied in the production of polyethylene glycol-based materials and coatings.
Wirkmechanismus
The primary mechanism of action of Methyltetrazine-amino-PEG7-CH2CH2COOH involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with trans-cyclooctene derivatives through an inverse electron demand Diels-Alder reaction, forming a stable covalent bond. This reaction is highly specific and does not interfere with biological processes, making it ideal for labeling and imaging applications . The carboxylic acid group allows for further conjugation to biomolecules, enhancing its versatility in various applications .
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-amido-PEG7-azide: Similar in structure but contains an azide group instead of a carboxylic acid group.
Methyltetrazine-PEG4-NHS Ester: Contains an N-hydroxysuccinimide ester group, which reacts with primary amines to form stable amide bonds.
Uniqueness: Methyltetrazine-amino-PEG7-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a carboxylic acid group, allowing it to participate in both bioorthogonal reactions and conjugation chemistry. This dual functionality makes it highly versatile and valuable in various scientific research applications.
Eigenschaften
Molekularformel |
C28H43N5O10 |
|---|---|
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H43N5O10/c1-23-30-32-28(33-31-23)25-4-2-24(3-5-25)22-29-26(34)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-27(35)36/h2-5H,6-22H2,1H3,(H,29,34)(H,35,36) |
InChI-Schlüssel |
GCCXJDJYQZEDRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)

![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)





![tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034658.png)



